5-methyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
5-methyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H27N5O3 and its molecular weight is 469.545. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Structural Stability
5-Methyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, as a part of the broader class of aza heterocycles, has been the subject of studies focusing on its tautomerism and structural stability. The compound demonstrates a complex behavior, being stable in its crystalline form but showing instability in solutions. This duality poses significant challenges and opportunities in understanding its chemical and physical properties. The compound undergoes spontaneous transformations leading to a variety of products, underlining the importance of its structural and chemical analysis for potential applications in material science and chemical synthesis (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Crystal Structure and Conformation
The crystal structure and conformation of pyrazolo[4,3-c]pyridine derivatives have been analyzed to gain insights into their molecular geometry and potential interactions in various applications. The detailed structural analysis, including the conformation of the piperidine and dihydropyrazole rings, offers valuable data for understanding the physical and chemical properties of these compounds, which can be crucial for their application in material sciences and pharmacology (Karthikeyan, Mahesh, Sathiyanarayanan, Raghavaiah, & Rathore, 2010).
Synthesis and Biological Evaluation
The compound and its derivatives have been synthesized and evaluated for various biological activities. Notably, a study involving the synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives demonstrated their potential as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. This underscores the compound's potential utility in medicinal chemistry, particularly in the development of new treatments for infectious diseases (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Potential for Anti-Inflammatory Medications
Efforts have been made to synthesize, characterize, and develop analogs of the compound to assess their properties in regulating inflammation. The studies involve extensive pharmacological assessments, including the evaluation of pro- and anti-inflammatory cytokine production and COX-2 inhibition. These findings suggest the potential of these compounds as future anti-inflammatory drugs, emphasizing the compound's significance in the field of pharmaceuticals and drug development (Bilavendran, Manikandan, Thangarasu, & Sivakumar, 2019).
Properties
IUPAC Name |
5-methyl-2-phenyl-7-[4-(3-phenylpropanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-29-18-22(25-23(19-29)27(35)32(28-25)21-10-6-3-7-11-21)26(34)31-16-14-30(15-17-31)24(33)13-12-20-8-4-2-5-9-20/h2-11,18-19H,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWXIIWTXGCOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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